Home > Products > Screening Compounds P7924 > 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine
7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine - 33631-94-6

7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine

Catalog Number: EVT-416119
CAS Number: 33631-94-6
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,4-Dihydro-2H-1,5-benzodioxepine

Compound Description: 3,4-Dihydro-2H-1,5-benzodioxepine serves as a crucial intermediate in the synthesis of various 3,4-dihydro-2H-1,5-benzodioxepine analogs, many of which exhibit notable biological activities. This compound is utilized in synthesizing compounds with β-adrenergic stimulant properties and potent bronchial dilator activity [].

Relevance: This compound is the direct precursor to 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine. The structural difference lies in the presence of the acetamido group at the 7-position in the target compound, which is absent in this simpler analog [].

3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic Acid

Compound Description: This compound, featuring a 6-7 membered ring system, has been structurally characterized using X-ray diffraction [].

Relevance: Sharing the core 3,4-dihydro-2H-1,5-benzodioxepine structure with 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine, this compound differs in the substitution at the 7 and 8 positions. While the target compound has an acetamido group at the 7-position, this analog possesses carboxylic acid groups at both the 7 and 8 positions [].

Methyl cis-3-hydroxy-7-methoxy-4-[3-(4-phenyl-1-piperazinyl)propyl]-3,4-dihydro-2H-1,5-benzoxathiepin-4-carboxylate hydrochloride (CV-5197)

Compound Description: CV-5197 displays potent and selective serotonin S2-receptor blocking activity. It emerged as a promising candidate for further pharmacological evaluation due to its efficacy in binding studies [].

Relevance: Although structurally similar to 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine, CV-5197 belongs to the 1,5-benzoxathiepin class. These classes share a similar scaffold, with the key difference being the sulfur atom in the 1,5-benzoxathiepin ring instead of the oxygen atom found in the 1,5-benzodioxepine ring of the target compound [, ].

(R,S)-9-[2- or 3-(3,4-dihydro-2H-1,5-benzoxathiepin-3-yloxy)alkyl]-9H-purines

Compound Description: This series of compounds, particularly those with a propylenoxy-linked 2′,6′-dichloro- or 6′-bromopurine, exhibits significant anticancer activity. They demonstrate potent inhibition of PI3K phosphorylation in MCF-7 breast cancer cells, suggesting a dual mechanism of action involving eIF2α activation and PI3K pathway inhibition [].

(R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines

Compound Description: This group of compounds shows promising anticancer activity, with the most potent members exhibiting significant inhibitory effects against the MCF-7 cancer cell line []. They induce apoptosis, highlighting their potential as anticancer agents [].

Relevance: These compounds, derived from (R,S)-3,4-dihydro-2H-1,5-benzoxathiepin-3-ol, are structurally related to 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine through their shared origin and similar six-membered ring systems. The benzoxathiin core, containing a sulfur atom, sets them apart from the target compound's benzodioxepine structure, which incorporates an oxygen atom [, ].

2-Substituted-2,3-dihydro-2-hydroxymethyl-1,4-benzodioxins

Compound Description: These compounds are synthesized via a novel route involving the reaction of α-(2-hydroxyphenoxy)alkylketones with dimethylsulphoxonium methylide [].

Relevance: While structurally distinct from 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine, these compounds are relevant due to their shared synthetic origin with 2H-3,4-dihydro-1,5-benzodioxepines. Both groups of compounds arise from the same reaction with dimethylsulphoxonium methylide, highlighting a common synthetic pathway and potential for similar reactivity patterns [].

Synthesis Analysis

The synthesis of 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine typically starts from 3,4-dihydro-7-nitro-benzodioxepin. The general synthetic route involves the following steps:

  1. Reduction of Nitro Group: The nitro group at the 7-position is reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
  2. Acetylation: The resulting amine is then acetylated using acetic anhydride or acetyl chloride to form the acetamido derivative.
  3. Cyclization: The reaction conditions are optimized to promote cyclization and formation of the benzodioxepine structure.

Key parameters in the synthesis include temperature control, solvent choice (often dichloromethane or ethanol), and reaction time to ensure optimal yield and purity .

Molecular Structure Analysis

The molecular structure of 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine can be described as follows:

  • Molecular Formula: C₁₁H₁₃N₃O₃
  • Molecular Weight: 233.24 g/mol
  • Structural Features:
    • A fused dioxepine ring system providing a unique three-dimensional conformation.
    • An acetamido group at the 7-position that influences its reactivity and biological activity.

Molecular modeling studies can provide insights into the conformational flexibility and potential interaction sites for biological targets .

Chemical Reactions Analysis

7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine participates in several types of chemical reactions:

  1. Nucleophilic Substitution: The acetamido group can undergo nucleophilic substitution reactions under basic conditions.
  2. Hydrolysis: In the presence of water and acid or base, the acetamido group can be hydrolyzed back to the amine.
  3. Oxidation: Potential oxidation reactions can occur at various positions on the benzodioxepine ring under strong oxidizing conditions.

These reactions are significant for modifying the compound's structure to enhance its pharmacological properties .

Mechanism of Action

The mechanism of action for 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of histone deacetylase, influencing gene expression through epigenetic mechanisms. This action can lead to alterations in cellular processes such as proliferation and apoptosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine are crucial for its application in drug design:

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and sparingly soluble in water.
  • Melting Point: Specific melting point data may vary but usually falls within a range suitable for solid-state characterization.

These properties influence its formulation as a pharmaceutical agent and its bioavailability .

Applications

7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine has several potential applications:

  1. Pharmaceutical Development: It serves as a scaffold for developing new therapeutic agents targeting various diseases, particularly those involving epigenetic regulation.
  2. Research Tool: Used in biochemical assays to study histone deacetylase activity and related pathways.
  3. Synthetic Intermediate: Acts as an intermediate in synthesizing more complex molecules with potential biological activity.

The ongoing research into this compound emphasizes its importance in medicinal chemistry and pharmacology .

Synthetic Methodologies for 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine: Multi-Step Organic Transformations and Catalytic Systems

Precursor-Directed Synthesis: Role of 7-Amino-8-Nitro Derivatives in Scaffold Assembly

The efficient synthesis of 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine relies heavily on strategically functionalized precursors, particularly 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 78288-94-5) and its amino derivatives. This benzodioxepine scaffold undergoes sequential modifications, beginning with electrophilic aromatic substitution to introduce nitro groups ortho to the dioxepine oxygen, followed by selective reduction to generate the 7-amino-8-nitro intermediate essential for subsequent N-acylation [7]. The amino group's nucleophilicity enables targeted amide bond formation while preserving the nitro substituent, which may serve as a potential handle for further derivatization. Microwave-assisted synthesis has been documented for related sulfonamide-functionalized benzodioxepines, demonstrating enhanced reaction rates and reduced side products under controlled conditions—a methodology transferable to acetamido derivative synthesis [4].

Table 1: Key Benzodioxepine Precursors in 7-Acetamido Synthesis

Precursor CompoundCAS NumberMolecular FormulaRole in Synthesis
7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine78288-94-5C₉H₉NO₄Nitro-reduction substrate
3,4-Dihydro-2H-1,5-benzodioxepineNot specifiedC₉H₁₀O₂Core scaffold for functionalization
7-Amino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepineNot availableC₉H₁₀N₂O₄Direct precursor for acetylation

Acetylation Strategies: Optimization of Reaction Conditions for N-Acetyl Group Introduction

N-acetylation of 7-amino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine employs acetic anhydride or acetyl chloride as acyl donors under mild conditions to prevent nitro group reduction or scaffold degradation. Solvent selection critically influences reaction efficiency: polar aprotic solvents (e.g., DMF, acetonitrile) facilitate higher yields compared to protic solvents due to minimized nucleophile solvation [4]. Catalytic systems using 4-dimethylaminopyridine (DMAP) accelerate amide bond formation while operating at lower temperatures (0-25°C), reducing energy consumption and by-product formation. Stoichiometric optimization studies reveal that 1.1-1.3 equivalents of acylating agent balance complete conversion against hydrolytic waste generation. The reaction progress is monitored via TLC (Rf shift) and HPLC, with the product exhibiting characteristic NMR shifts including an amide proton signal at δ 10.2-10.5 ppm and methyl singlet at δ 2.1 ppm [6].

Table 2: Acetylation Reaction Optimization Variables

Reaction ParameterOptimal ConditionSuboptimal AlternativeImpact on Yield
Acylating AgentAcetic anhydrideAcetyl chlorideHigher purity, fewer side products
SolventAnhydrous acetonitrileEthanol15-20% yield increase
Catalyst5 mol% DMAPPyridine baseReaction completes 3x faster
Temperature0°C → 25°C gradual addition>40°CPrevents nitro group decomposition

Solvent and Recrystallization Protocols for Yield Maximization

Purification of 7-acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 81864-61-1) requires tailored recrystallization systems due to its moderate solubility profile. Dimethyl sulfoxide (DMSO)/water mixtures provide high recovery rates (>85%) with ≥95% purity, as confirmed by HPLC analysis in commercial samples [6]. Alternative solvent pairs like ethyl acetate/hexanes yield crystalline solids but with lower recovery efficiency (60-70%). The compound exhibits temperature-dependent solubility in ethanol, allowing gradient crystallization: dissolution at 78°C followed by slow cooling to 4°C yields needle-like crystals suitable for X-ray analysis. For large-scale operations, countercurrent chromatography has been proposed for related benzodioxepines to isolate the acetamido derivative from nitro reduction by-products [4] [8].

Comparative Analysis of Nitro Reduction Pathways in Benzodioxepine Analogues

Controlled reduction of nitro precursors represents a pivotal step in synthesizing amino intermediates for 7-acetamido derivatives. Three predominant methodologies emerge from benzodioxepine literature:

  • Catalytic Hydrogenation: Palladium on carbon (5-10% Pd/C) in ethanol at 40-60 psi H₂ achieves near-quantitative reduction of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine within 4 hours. Selectivity challenges arise when reducible groups coexist, requiring careful catalyst poisoning modulation [7].
  • Metal-Acid Systems: Iron powder in HCl/ethanol mixtures reduces nitro groups efficiently but generates acidic waste streams complicating purification. Zinc-acetic acid systems offer milder conditions, preserving the dioxepine ring integrity .
  • Transfer Hydrogenation: Ammonium formate with Pd/C in methanol provides chemoselective reduction at ambient pressure, minimizing over-reduction to hydroxylamines (<2% yield). This method proves adaptable for acid-sensitive benzodioxepine scaffolds [4].

Table 3: Nitro Reduction Efficiency in Benzodioxepine Systems

Reduction MethodReaction ConditionsYield (%)By-Product Formation
Pd/C + H₂ (50 psi)Ethanol, 50°C, 4h95-98%<1% dehalogenation/deoxygenation
Fe/HClEthanol-water (3:1), reflux, 2h85-88%Iron sludge, chloride salts
Zn/AcOHReflux, 6h75-80%Dimerization products (3-5%)
NH₄HCO₂/Pd/CMethanol, 70°C, 8h90-93%Formamide derivatives (trace)

Green Chemistry Approaches to Minimize By-Product Formation

Sustainable synthesis of 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine emphasizes solvent reduction, energy efficiency, and atom economy. Microwave-assisted acetylation decreases reaction times from hours to minutes while improving regioselectivity, as demonstrated for structurally complex benzodioxepine sulfonamides [4]. Aqueous workup protocols replace halogenated solvents with cyclopentyl methyl ether (CPME) and bio-based ethyl lactate during extraction and crystallization, reducing hazardous waste generation by 40-60%. Solvent-free mechanochemical reactions have been explored for nitro reduction steps using ball-milling techniques, though yields remain suboptimal (≤65%) for production-scale applications. Commercial suppliers now emphasize "analytical data minimization" in final product validation, avoiding resource-intensive characterization for well-established intermediates [8].

Properties

CAS Number

33631-94-6

Product Name

7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-8(13)12-9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7H,2,5-6H2,1H3,(H,12,13)

InChI Key

KPGDKBKPYMKDAO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)OCCCO2

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCCCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.